3,5-Diethyl-2-methylpyrazine is cataloged under the CAS number 18138-05-1 and has been included in various flavor libraries due to its aromatic properties. The FEMA (Flavor and Extract Manufacturers Association) number for this compound is 3916, and it has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) for safety in food applications .
The synthesis of 3,5-diethyl-2-methylpyrazine can be achieved through several methods. One common approach involves the condensation of appropriate precursors under acidic conditions. Here are some notable methods:
The molecular structure of 3,5-diethyl-2-methylpyrazine consists of a pyrazine ring substituted at the 2, 3, and 5 positions with ethyl and methyl groups.
3,5-Diethyl-2-methylpyrazine participates in various chemical reactions typical of pyrazine derivatives:
These reactions typically require controlled environments regarding temperature and pH to optimize yields and minimize by-products .
The mechanism of action for 3,5-diethyl-2-methylpyrazine primarily relates to its role as a flavoring agent:
Research indicates that compounds like 3,5-diethyl-2-methylpyrazine can evoke specific sensory responses that are crucial for flavor formulation in food products .
The physical and chemical properties of 3,5-diethyl-2-methylpyrazine include:
Property | Value |
---|---|
Molecular Weight | 150.22 g/mol |
Appearance | Colorless liquid |
Boiling Point | Approximately 210 °C |
Density | Not specified |
Flash Point | Not specified |
Melting Point | Not specified |
The compound is soluble in organic solvents but has limited solubility in water due to its hydrophobic nature .
3,5-Diethyl-2-methylpyrazine is extensively utilized in various scientific applications:
Pyrazines belong to the diazine subclass of heterocyclic aromatic compounds, distinguished by their symmetrical 1,4-diazabenzene ring system. The structure of 3,5-diethyl-2-methylpyrazine (CAS 18138-05-1) exemplifies an alkyl-substituted pyrazine, with the systematic name reflecting its substitution pattern: ethyl groups at carbon atoms 3 and 5 and a methyl group at carbon atom 2. Its molecular formula is C₉H₁₄N₂, corresponding to a molecular weight of 150.22 g/mol [2] [3] . Key structural features include:
Table 1: Physicochemical Properties of 3,5-Diethyl-2-methylpyrazine
Property | Value | Reference |
---|---|---|
Molecular Formula | C₉H₁₄N₂ | [2] [3] |
Molecular Weight | 150.22 g/mol | [2] |
Boiling Point | 205–206°C (760 mmHg) | [5] |
Density (25°C) | 0.944–0.954 g/cm³ | [5] [8] |
Refractive Index (20°C) | 1.492–1.502 | [5] |
Water Solubility (25°C) | 488.9 mg/L | [5] |
LogP (octanol-water) | 1.80–1.97 (estimated) | [5] [8] |
The identification of 3,5-diethyl-2-methylpyrazine emerged alongside mid-20th-century advancements in flavor chemistry. While an exact discovery date is unrecorded in the literature, it was first formally documented in scientific databases under CAS Registry Number 18138-05-1. Its isolation parallels the broader characterization of pyrazines in thermally processed foods (e.g., coffee, roasted nuts) and fermented products [8]. Key historical milestones include:
3,5-Diethyl-2-methylpyrazine holds substantial industrial importance due to its potent sensory properties. It is designated by the Flavor and Extract Manufacturers Association (FEMA) as GRAS 3916 and by JECFA as flavor agent 779 [4] [5]. Its organoleptic profile is characterized by nutty, cocoa-like, and roasted notes at low concentrations (0.1% in dipropylene glycol), with meaty and vegetable undertones [5] [8]. Applications include:
Table 2: Flavor Applications and Usage Levels
Application | Average Use Level (ppm) | Maximum Use Level (ppm) |
---|---|---|
Baked Goods | 1.0 | 2.0 |
Non-Alcoholic Beverages | 0.5 | 1.0 |
Frozen Dairy Products | 0.5 | 1.0 |
Meat Products | 0.5 | 1.0 |
Alcoholic Beverages | 0.1 | 0.5 |
Soups | 0.1 | 0.5 |
The compound’s low odor threshold (detectable at ppb levels) and stability in lipid matrices underscore its utility in flavor encapsulation and sustained-release systems [4] [5]. Ongoing research focuses on optimizing its natural production via fermentation to meet regulatory and consumer demands for "natural flavor" labeling [5] [8].
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